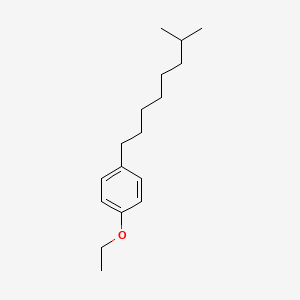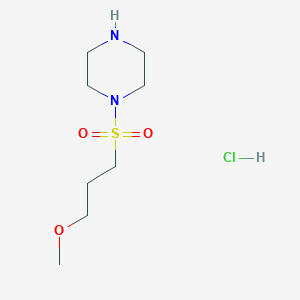
1-(3-Methoxypropanesulfonyl)piperazine hydrochloride
Descripción general
Descripción
“1-(3-Methoxypropanesulfonyl)piperazine hydrochloride” is a chemical compound with the molecular formula C8H18N2O3S . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “1-(3-Methoxypropanesulfonyl)piperazine hydrochloride” is 1S/C8H18N2O3S.ClH/c1-13-7-2-8-14(11,12)10-5-3-9-4-6-10;/h9H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical And Chemical Properties Analysis
“1-(3-Methoxypropanesulfonyl)piperazine hydrochloride” is a powder at room temperature . Its molecular weight is 258.77 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- Development of Dopamine Transporter Ligands : A study focused on the synthesis of long-acting ligands targeting the dopamine transporter as potential therapeutic agents for cocaine abuse. The research involved chiral hydroxylated derivatives of piperazine compounds, demonstrating enantioselectivity in their affinity for the dopamine and serotonin transporters (L. Hsin et al., 2002).
Synthesis and Biological Activities
- Anticonvulsant and Antimicrobial Activities : New derivatives of kojic acid were synthesized, including those with substituted piperazine derivatives, showing potential anticonvulsant and antimicrobial properties (M. Aytemir et al., 2010).
Drug Discovery and Development
- Potential Drug Candidates for Type 2 Diabetes and Alzheimer's Diseases : The synthesis of multi-functional derivatives of 2-furoic piperazide, a structurally related compound, was explored for inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's diseases, highlighting the importance of such compounds in drug discovery (M. Abbasi et al., 2018).
Synthesis and Characterization
- Synthesis of Piperazine Derivatives : Research on synthesizing and characterizing new piperazine derivatives with potential cardiotropic activity indicates the broad interest in these compounds for therapeutic applications (G. Mokrov et al., 2019).
Safety And Hazards
This compound is classified as a GHS07 substance, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methoxypropylsulfonyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S.ClH/c1-13-7-2-8-14(11,12)10-5-3-9-4-6-10;/h9H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOGDLHNWPZMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropanesulfonyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



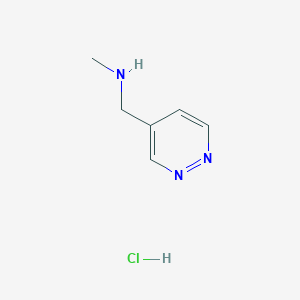
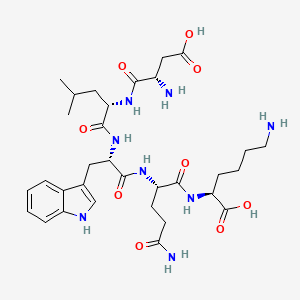
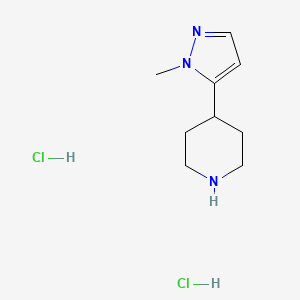
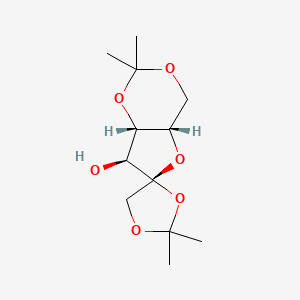
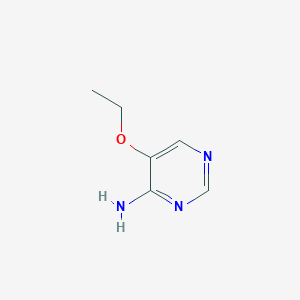
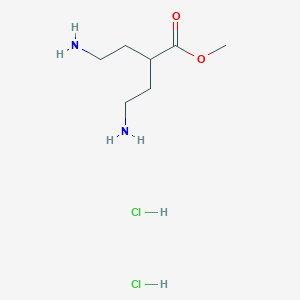
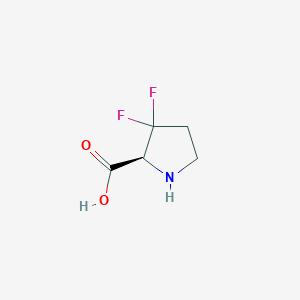
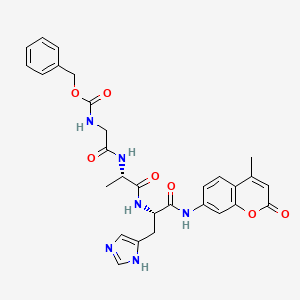
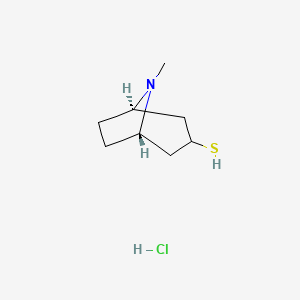
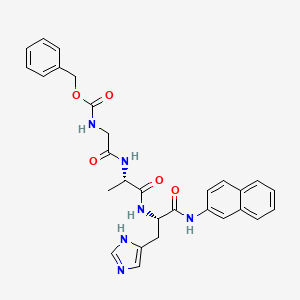
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B1458789.png)
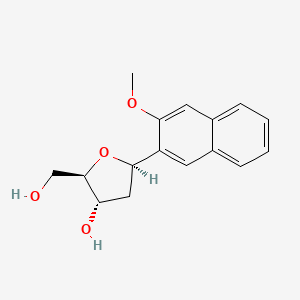
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)
